molecular formula C19H42ClN3 B14386262 Bis(diethylamino)-N,N-dipentylmethaniminium chloride CAS No. 89609-75-6

Bis(diethylamino)-N,N-dipentylmethaniminium chloride

Cat. No.: B14386262
CAS No.: 89609-75-6
M. Wt: 348.0 g/mol
InChI Key: CTMBHLYOMZBJDT-UHFFFAOYSA-M
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Description

Bis(diethylamino)-N,N-dipentylmethaniminium chloride is an organophosphorus compound with the formula (Et₂N)₂PCl. This colorless liquid serves as a masked source of PCl₂⁺. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is prepared by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ 4 \text{Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This method involves the use of diethylamine and phosphorus trichloride under controlled conditions to yield Bis(diethylamino)-N,N-dipentylmethaniminium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(diethylamino)-N,N-dipentylmethaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(diethylamino)-N,N-dipentylmethaniminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(diethylamino)-N,N-dipentylmethaniminium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Bis(diethylamino)chlorophosphine: Similar in structure but with different substituents.

    Bis(dimethylamino)chlorophosphine: Contains methyl groups instead of ethyl groups.

    Bis(ethylmethylamino)chlorophosphine: Contains mixed alkyl groups.

Uniqueness

Bis(diethylamino)-N,N-dipentylmethaniminium chloride is unique due to its specific combination of diethylamino and dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

89609-75-6

Molecular Formula

C19H42ClN3

Molecular Weight

348.0 g/mol

IUPAC Name

bis(diethylamino)methylidene-dipentylazanium;chloride

InChI

InChI=1S/C19H42N3.ClH/c1-7-13-15-17-22(18-16-14-8-2)19(20(9-3)10-4)21(11-5)12-6;/h7-18H2,1-6H3;1H/q+1;/p-1

InChI Key

CTMBHLYOMZBJDT-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+](=C(N(CC)CC)N(CC)CC)CCCCC.[Cl-]

Origin of Product

United States

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